![molecular formula C13H16N2O B195842 3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol CAS No. 128366-50-7](/img/structure/B195842.png)
3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol
Overview
Description
Imidazole derivatives, such as the one you’re asking about, are a class of compounds that have a wide range of applications . They are often used as building blocks in the synthesis of more complex molecules, including pharmaceuticals and materials for organic electronics .
Molecular Structure Analysis
The molecular structure of “3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol” would include an imidazole ring attached to a benzene ring via an ethyl chain . The benzene ring is substituted with a methyl group and a hydroxyl group .Chemical Reactions Analysis
Imidazole derivatives can participate in a variety of chemical reactions. For example, they can act as ligands in coordination chemistry, or they can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its structure. For example, it would be expected to have a molecular weight of 216.28 g/mol, and its exact mass would be 216.126263138 g/mol . It would likely have a topological polar surface area of 48.9 Ų, indicating a moderate level of polarity .Scientific Research Applications
Catalytic Applications
3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylbenzenemethanol and related compounds are utilized as catalysts in various chemical reactions. For example, N-heterocyclic carbenes (NHCs), a family to which these compounds belong, are efficient catalysts in transesterification involving esters and alcohols. They facilitate the acylation of alcohols with vinyl acetate at room temperature, showcasing their utility in organic synthesis and industrial applications (Grasa, Gueveli, Singh, & Nolan, 2003).
Fluorescence Properties for Sensing Applications
The fluorescence properties of derivatives of this compound make them suitable for sensing applications. For instance, compounds like 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol, synthesized from similar raw materials, show potential as fluorescent probes. These compounds can be coordinated with metal ions like Zn2+, resulting in strong fluorescence, which can be leveraged in biochemical sensing and imaging (Wen-yao, 2012).
Synthesis and Study of Novel Compounds
Research into the synthesis of novel compounds derived from imidazole, such as this compound, is a significant area of study. These efforts lead to the development of new pharmaceuticals, materials, and chemical processes. For example, synthesis of 1,3,4-oxadiazole compounds derived from 1H-imidazole and their subsequent biological activity studies are crucial in discovering new drugs and therapeutic agents (Al-badrany, Mohammed, & Alasadi, 2019).
Environmental Applications
Compounds related to this compound are studied for their environmental applications, such as in the removal of toxic metals from solutions. An example is the use of hydrophobic ethylene-glycol functionalized bis-imidazolium ionic liquids for mercury(ii) partitioning from aqueous solutions. Such studies are pivotal in addressing environmental pollution and developing sustainable technologies (Holbrey, Visser, Spear, Reichert, Swatloski, Broker, & Rogers, 2003).
Mechanism of Action
Target of Action
3-Hydroxy Medetomidine primarily targets alpha-2 adrenergic receptors . These receptors are part of the adrenergic receptor family, which are G protein-coupled receptors involved in the sympathetic nervous system. Alpha-2 adrenergic receptors are found in various tissues, including the central nervous system (CNS), where they play a crucial role in modulating neurotransmitter release, particularly norepinephrine .
Mode of Action
3-Hydroxy Medetomidine acts as an agonist at alpha-2 adrenergic receptors. By binding to these receptors, it inhibits the release of norepinephrine from presynaptic neurons. This inhibition leads to a reduction in sympathetic outflow, resulting in sedative, anxiolytic, and analgesic effects . The compound’s action on these receptors also induces vasoconstriction and decreases heart rate, contributing to its overall pharmacological profile .
Biochemical Pathways
The activation of alpha-2 adrenergic receptors by 3-Hydroxy Medetomidine affects several biochemical pathways:
- Inhibition of Voltage-Gated Calcium Channels : This reduces calcium influx, further decreasing neurotransmitter release .
These pathways collectively contribute to the compound’s sedative and analgesic effects by dampening neuronal excitability and neurotransmitter release.
Pharmacokinetics
The pharmacokinetics of 3-Hydroxy Medetomidine involve its absorption, distribution, metabolism, and excretion (ADME):
These properties ensure that the compound has a rapid onset of action and a relatively short duration of effect, making it suitable for use in clinical settings requiring quick sedation and analgesia.
Result of Action
At the molecular level, 3-Hydroxy Medetomidine’s action results in:
- Vasoconstriction and Bradycardia : Resulting from the compound’s effects on peripheral alpha-2 adrenergic receptors .
At the cellular level, these effects translate to a calm, sedated state with reduced pain perception and lower heart rate.
Action Environment
The efficacy and stability of 3-Hydroxy Medetomidine can be influenced by various environmental factors:
- Physiological Conditions : Conditions such as liver or kidney impairment can affect the metabolism and excretion of the compound, altering its pharmacokinetic profile .
Understanding these factors is crucial for optimizing the use of 3-Hydroxy Medetomidine in clinical practice, ensuring its maximum efficacy and safety.
: DrugBank - Dexmedetomidine : Springer - Clinical Pharmacokinetics and Pharmacodynamics of Dexmedetomidine : DrugBank - Medetomidine
Future Directions
properties
IUPAC Name |
[3-[1-(1H-imidazol-5-yl)ethyl]-2-methylphenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-9-11(7-16)4-3-5-12(9)10(2)13-6-14-8-15-13/h3-6,8,10,16H,7H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQCEFAVROSRIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(C)C2=CN=CN2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30565950 | |
Record name | {3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylphenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
128366-50-7 | |
Record name | {3-[1-(1H-Imidazol-5-yl)ethyl]-2-methylphenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30565950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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